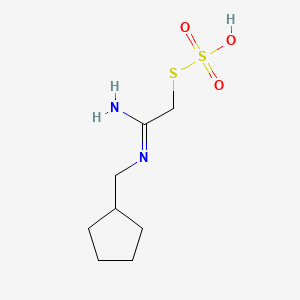
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms It is a derivative of thiosulfate, which is known for its various applications in chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclopentylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. The process can be summarized as follows:
- Cyclopentylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and precise control of reaction parameters are essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or other sulfur-containing compounds.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Scientific Research Applications
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its reactivity with sulfur and nitrogen atoms plays a crucial role.
Comparison with Similar Compounds
Similar Compounds
Thiosulfate: A simpler sulfur-containing compound with similar reactivity.
Thiourea: Contains sulfur and nitrogen atoms, used in similar applications.
Sulfonates: Oxidized derivatives of thiosulfates with different chemical properties.
Uniqueness
S-((N-Cyclopentylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a cyclopentylmethylamidino group with a thiosulfate moiety
Properties
CAS No. |
40283-54-3 |
|---|---|
Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclopentane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
InChI Key |
JANNQSLLUJUMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


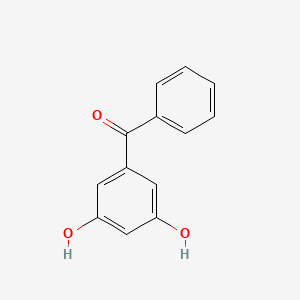
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
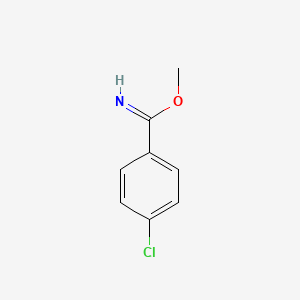
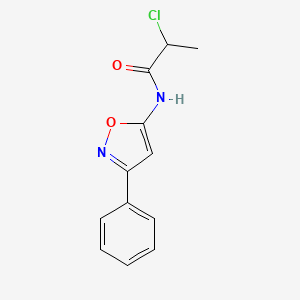

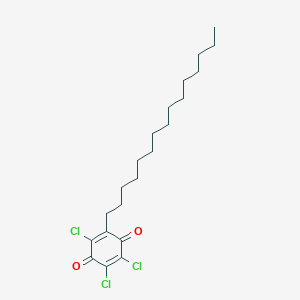
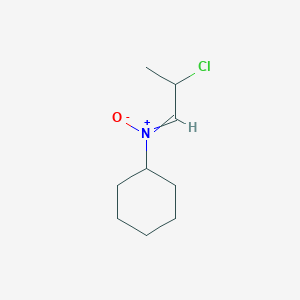
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
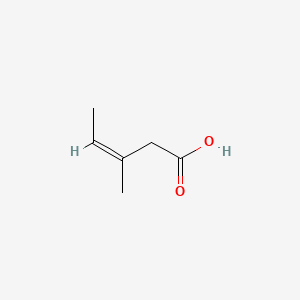
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
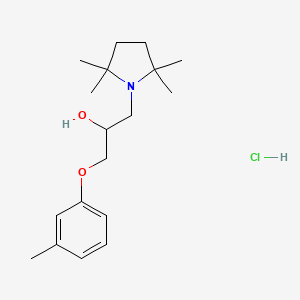
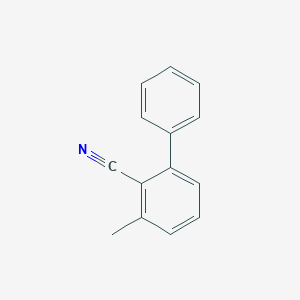
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)

